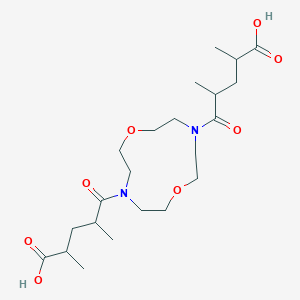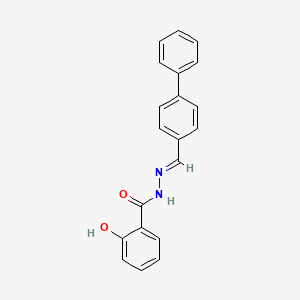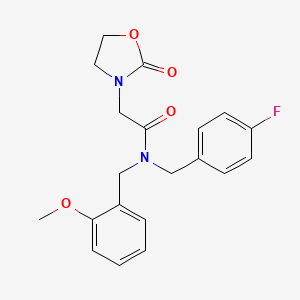
5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(2,4-dimethyl-5-oxopentanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(2,4-dimethyl-5-oxopentanoic acid)” is a complex organic compound. It has a molecular formula of C22H38N2O8 . The compound is also known by other names such as "Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)" .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,7-dioxa-4,10-diazacyclododecane core with two 2,4-dimethyl-5-oxopentanoic acid groups attached . Detailed structural analysis would require advanced techniques like X-ray crystallography .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available resources. Its reactivity would depend on the specific conditions and reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some properties like density, melting point, boiling point, etc., can be determined experimentally .科学的研究の応用
Macrocyclic Ligands in Coordination Chemistry
Macrocyclic ligands, which include structures similar to the queried compound, play a crucial role in coordination chemistry. These compounds are often designed to selectively bind metal ions, leveraging their unique structural features for applications ranging from catalysis to environmental remediation. For instance, the study by Borgogelli et al. (2013) explores the binding properties of macrocyclic compounds towards Cu(II) and Co(II) ions, emphasizing the importance of choosing a suitable metal ion to preorganize side-arms on a polyamine macrocyclic scaffold. This research underscores the potential of macrocyclic ligands in developing selective metal ion sensors and catalysts Borgogelli et al., 2013.
Supramolecular Assemblies and Coordination Polymers
The structural versatility of macrocyclic compounds facilitates the formation of supramolecular assemblies and coordination polymers with intriguing properties. Ingram et al. (2013) report on the synthesis of coordination polymers based on a diaza-12-crown ether derivative, demonstrating their potential in crafting materials with novel magnetic properties. Such materials hold promise for applications in magnetic storage, sensing, and separation technologies Ingram et al., 2013.
Fluorescence and Spectroscopy
Azacrown ethers with naphthyl branches exhibit unique fluorescence properties that are sensitive to protonation and metal coordination. Puntoriero et al. (2008) explore these properties, which are foundational for developing fluorescent probes and sensors capable of detecting specific metal ions or pH changes in various environments. This research highlights the potential of macrocyclic compounds in optical materials science, particularly in designing materials for bioimaging and molecular diagnostics Puntoriero et al., 2008.
Chemical Synthesis and Catalysis
Macrocyclic compounds also find applications in chemical synthesis and catalysis. Their ability to encapsulate metal ions can be exploited to create highly selective and efficient catalysts for various chemical reactions. Research by Crisponi et al. (2001) into the spectrophotometric and potentiometric study of iron(II) complexes with macrocyclic ligands reveals insights into their complexation behavior, which is essential for designing catalysts for redox reactions and other transformation processes Crisponi et al., 2001.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[10-(4-carboxy-2-methylpentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-2,4-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O8/c1-15(13-17(3)21(27)28)19(25)23-5-9-31-11-7-24(8-12-32-10-6-23)20(26)16(2)14-18(4)22(29)30/h15-18H,5-14H2,1-4H3,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKQJJQMOVTBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C(=O)O)C(=O)N1CCOCCN(CCOCC1)C(=O)C(C)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5564855.png)
![(NE)-N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5564858.png)
![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)
![2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5564880.png)



![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)
![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
